molecular formula C9H10BN3O2 B6321312 6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid CAS No. 2096342-37-7

6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid

Cat. No. B6321312
CAS RN: 2096342-37-7
M. Wt: 203.01 g/mol
InChI Key: WDINQMFWTDREEG-UHFFFAOYSA-N
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Description

“6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid” is a complex organic compound that contains a pyrazole ring and a pyridine ring, both of which are common structures in many pharmaceuticals . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid” can be deduced from its name. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . Attached to this ring is a methyl group (CH3). The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The boronic acid group (B(OH)2) is attached to the 3-position of the pyridine ring .

Mechanism of Action

Target of Action

Boronic acids, including pyridine boronic acids, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of biologically active compounds, suggesting that the compound could potentially interact with a variety of biological targets.

Mode of Action

The mode of action of 6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which then forms a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their bioavailability.

Result of Action

As a boronic acid, it could potentially participate in the formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions , leading to the synthesis of various organic compounds.

Action Environment

The action of 6-(1-Methyl-1H-pyrazol-3-yl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, Suzuki-Miyaura reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name

[6-(1-methylpyrazol-3-yl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-13-5-4-9(12-13)8-3-2-7(6-11-8)10(14)15/h2-6,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDINQMFWTDREEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2=NN(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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